8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
Description
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Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-5-23(6-2)13-18-19(24)12-11-17-14(3)20(22(25)27-21(17)18)15-7-9-16(26-4)10-8-15/h7-12,24H,5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSKKOCPDXUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties. They have been found to interact with a variety of targets, including enzymes, receptors, and DNA, depending on their specific structure.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in cellular processes. For instance, some coumarin derivatives have been found to inhibit enzymes, block receptors, or intercalate with DNA. The specific interactions of this compound would depend on its structure and the nature of its targets.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Coumarin derivatives have been found to affect a variety of pathways, including those involved in inflammation, coagulation, cancer, and microbial infections. The downstream effects of these interactions can include changes in gene expression, cell proliferation, and cell death.
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the compound’s solubility, stability, and interactions with transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in enzyme activity, receptor signaling, and gene expression. These changes could, in turn, lead to alterations in cellular processes such as cell proliferation, differentiation, and death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can influence the compound’s interactions with its targets
Biological Activity
The compound 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one , commonly referred to as a derivative of coumarin, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chromone core : A fused benzopyran structure that is common in many bioactive compounds.
- Diethylamino group : This moiety enhances lipophilicity, potentially improving blood-brain barrier permeability.
- Methoxyphenyl substitution : This functional group is known to influence biological activity through electronic and steric effects.
Molecular Formula
- Molecular Formula : C19H25N1O4
- Molecular Weight : 329.41 g/mol
- Monoamine Oxidase Inhibition :
- Cholinesterase Inhibition :
- Antioxidant Activity :
In Vitro Studies
- In a study assessing the cytotoxicity of various coumarin derivatives, it was found that the compound exhibited low toxicity at concentrations up to 100 μg/mL on Vero cell lines, indicating a favorable safety profile for further therapeutic exploration .
In Vivo Studies
- Animal models have shown that administration of this compound results in notable improvements in cognitive function and mood stabilization, correlating with its MAO inhibition properties .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is heavily influenced by their structural components. A study highlighted how modifications at specific positions on the chromone structure can enhance or diminish biological potency. For instance:
- The presence of electron-donating groups (like methoxy) at the para position on the phenyl ring significantly increases MAO-B inhibition compared to other substitutions .
Case Studies
- Case Study on Antidepressant Effects :
- Alzheimer's Disease Model :
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Effect on Activity | Optimal Group |
|---|---|---|
| Para on Phenyl Ring | Increased MAO-B inhibition | Methoxy |
| Ortho on Chromone Core | Decreased toxicity | Diethylamino |
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of 7-hydroxycoumarin, including the compound , possess notable anti-inflammatory properties. Research has demonstrated that these compounds can inhibit the secretion of pro-inflammatory cytokines and chemokines in various cellular models. For instance:
- In vitro studies have shown that the compound can suppress inflammation markers in TNF-α/IFN-γ-treated cells by inhibiting the nuclear translocation of NF-κB .
- The anti-inflammatory efficacy was further validated in animal models, where it significantly reduced edema in carrageenan-induced paw edema models .
Antioxidant Properties
The antioxidant capabilities of this compound are attributed to its ability to scavenge free radicals effectively. Studies have reported that modified 7-hydroxycoumarin derivatives exhibit strong radical scavenging activity:
- The compound has been shown to reduce oxidative stress markers in cellular assays, thereby providing potential therapeutic benefits against oxidative damage .
- It has demonstrated comparable antioxidant activity to standard antioxidants like butylated hydroxytoluene (BHT) at certain concentrations .
Neuroprotective Effects
The neuroprotective properties of 7-hydroxycoumarin derivatives have garnered attention due to their potential in treating neurodegenerative diseases:
- The compound has been studied for its ability to protect neuronal cells from apoptosis induced by oxidative stress and neuroinflammation .
- Its mechanism involves modulation of signaling pathways related to neuroprotection, including inhibition of caspase activation and preservation of mitochondrial integrity .
Case Studies
Several case studies highlight the practical applications of this compound in therapeutic settings:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Mannich reactions using formaldehyde and secondary amines (e.g., diethylamine) to functionalize the chromenone backbone. For example, similar coumarin derivatives were synthesized by reacting hydroxylated precursors with formaldehyde and amines in ethanol under reflux (70–80°C) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (to avoid side reactions), and stoichiometric ratios of reagents. Catalysts like HCl or acetic acid may accelerate the reaction .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., diethylamino and methoxyphenyl groups) via chemical shifts (e.g., δ 3.4–3.6 ppm for N-CH2 and δ 7.5–8.0 ppm for aromatic protons) .
- X-ray Crystallography : Resolves 3D structure, including bond angles and packing interactions (e.g., π-π stacking in chromenone rings) .
- UV-vis and IR Spectroscopy : Identify conjugated systems (λmax ~300–350 nm for chromenone) and functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Q. How is the compound’s preliminary biological activity screened in academic settings?
- Methodology :
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. What strategies resolve contradictory data in the compound’s bioactivity across studies?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified substituents (e.g., replacing diethylamino with morpholine) to isolate active pharmacophores .
- Dose-Response Curves : Validate activity thresholds and eliminate false positives from assay interference (e.g., aggregation artifacts) .
- Computational Docking : Predict binding modes to targets (e.g., DNA topoisomerases) using software like AutoDock, followed by experimental validation .
Q. How does the diethylamino group influence the compound’s reactivity and pharmacokinetic properties?
- Mechanistic Insights :
- The diethylamino group enhances solubility via protonation at physiological pH, improving bioavailability. It also participates in hydrogen bonding with biological targets .
- Metabolic Stability : Evaluate using liver microsome assays to assess susceptibility to oxidative dealkylation .
Q. What experimental designs are recommended for studying substituent effects on chromenone derivatives?
- Methodology :
- Factorial Design : Test variables (e.g., substituent type, position) systematically to identify synergistic effects .
- Comparative Synthesis : Synthesize analogs with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., -CF3) to modulate electronic effects .
- Kinetic Studies : Monitor reaction intermediates via LC-MS to determine rate-limiting steps in derivatization .
Data Contradiction Analysis
Q. Why do similar coumarin derivatives exhibit varying antimicrobial potency in different studies?
- Resolution Strategies :
- Strain Variability : Test across standardized microbial strains (e.g., ATCC collections) to control genetic differences .
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting bioactivity .
- Solvent Effects : Use DMSO at <1% concentration to avoid microbial growth inhibition artifacts .
Methodological Tables
| Synthetic Optimization Parameters | Conditions | References |
|---|---|---|
| Solvent System | Ethanol (reflux) vs. DMF (room temp) | |
| Catalyst | 0.1M HCl vs. acetic acid | |
| Reaction Time | 6–24 hours (monitored by TLC) |
| Biological Assay Design | Key Parameters | References |
|---|---|---|
| Antimicrobial Testing | Mueller-Hinton agar, 37°C, 18–24 hrs | |
| Cytotoxicity (MTT Assay) | 48–72 hr incubation, λ = 570 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
